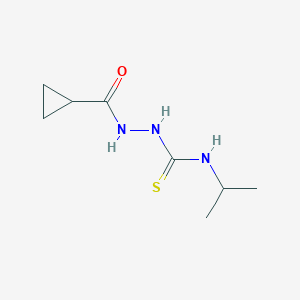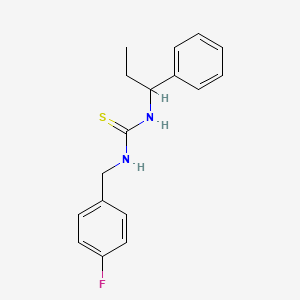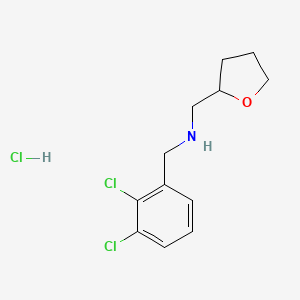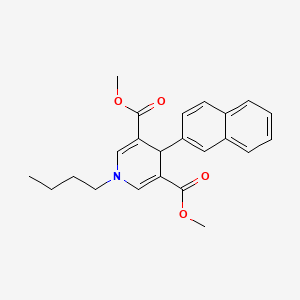![molecular formula C17H25ClN2O5S B4675679 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide](/img/structure/B4675679.png)
2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide
描述
2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide, also known as CHASPA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biotechnology. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The unique properties of CHASPA make it a promising candidate for the development of novel therapeutic agents for the treatment of various diseases.
作用机制
2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide selectively inhibits the activity of PKC isoforms, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC isoforms are known to be overexpressed in various types of cancer, and their inhibition by 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide induces apoptosis and inhibits tumor growth. 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide also inhibits the activation of NF-κB, which plays a crucial role in inflammation and immune response. 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide has been shown to have a low toxicity profile and does not affect the viability of normal cells.
实验室实验的优点和局限性
One of the major advantages of using 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide in lab experiments is its selectivity towards PKC isoforms. This makes it a valuable tool for studying the role of PKC in various cellular processes. 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide also has a low toxicity profile, which makes it suitable for in vivo studies. However, the synthesis of 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide is complex and requires multiple steps, which can be time-consuming and expensive. The low yield of the synthesis method also limits its availability for large-scale studies.
未来方向
There are several future directions for the research on 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide. One of the major areas of research is the development of novel therapeutic agents based on 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide for the treatment of various diseases such as cancer, cardiovascular diseases, neurological disorders, and inflammatory diseases. The identification of new PKC isoforms and their role in various cellular processes also provides opportunities for further research on the potential applications of 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide. The development of new synthesis methods for 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide with higher yields and lower costs would also facilitate its use in large-scale studies.
科学研究应用
2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is cancer therapy. PKC is known to be overexpressed in various types of cancer, and its inhibition by 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide has also been studied for its potential applications in the treatment of cardiovascular diseases, neurological disorders, and inflammatory diseases.
属性
IUPAC Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O5S/c1-24-10-9-19-17(21)12-25-16-8-7-14(11-15(16)18)26(22,23)20-13-5-3-2-4-6-13/h7-8,11,13,20H,2-6,9-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUROZKSWRIPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4675601.png)
![3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4675620.png)


![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4675650.png)
![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)
![2-[1-cyclopentyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B4675656.png)


![N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4675675.png)

![1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4675683.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4675688.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4675691.png)